![molecular formula C18H24N2O2 B2999792 1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one CAS No. 2418733-55-6](/img/structure/B2999792.png)
1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one” appears to contain several functional groups including an aziridine ring, a phenyl ring, and a piperidinone ring. Aziridines are three-membered cyclic compounds where one of the vertices of the ring is a nitrogen atom . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . Piperidinone is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group attached to one of the carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Aziridines, for example, can be synthesized through several methods, including the reaction of an amino group with a suitable leaving group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The aziridine ring is a three-membered ring, which introduces strain into the molecule. The phenyl and piperidinone rings are larger and less strained .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present. Aziridines, for example, can undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbonyl group in the piperidinone ring could increase the compound’s solubility in polar solvents .Properties
IUPAC Name |
1-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18-6-1-2-9-20(18)15-4-3-5-17(10-15)22-13-16-12-19(16)11-14-7-8-14/h3-5,10,14,16H,1-2,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKUNRGKXAUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
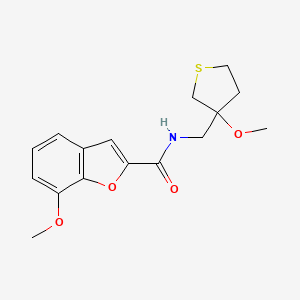
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)
![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)
![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)
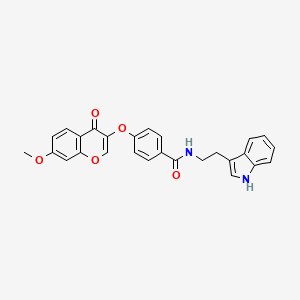
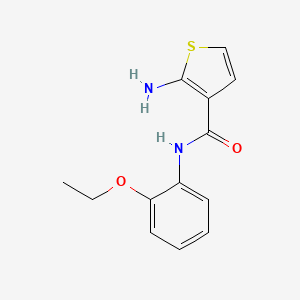

![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)
![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)
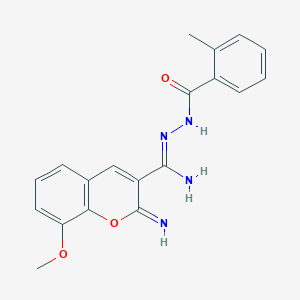
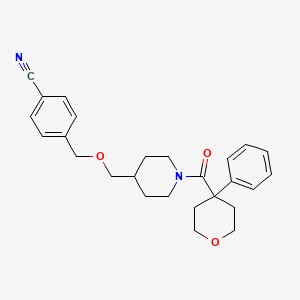
![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)
![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)
